

A Comparative Guide to Biotinamide-C3-PEG3-C-alkyne in Bioconjugation and Proteomics

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Compound of Interest

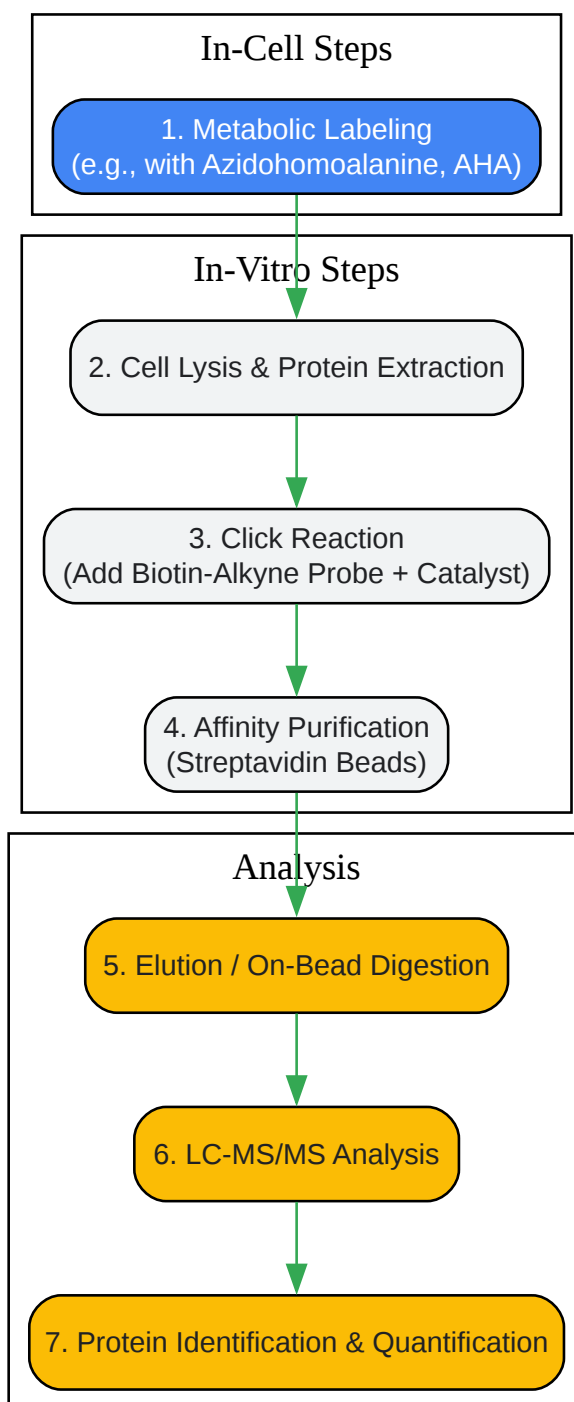
Compound Name: Biotinamide-C3-PEG3-C-alkyne

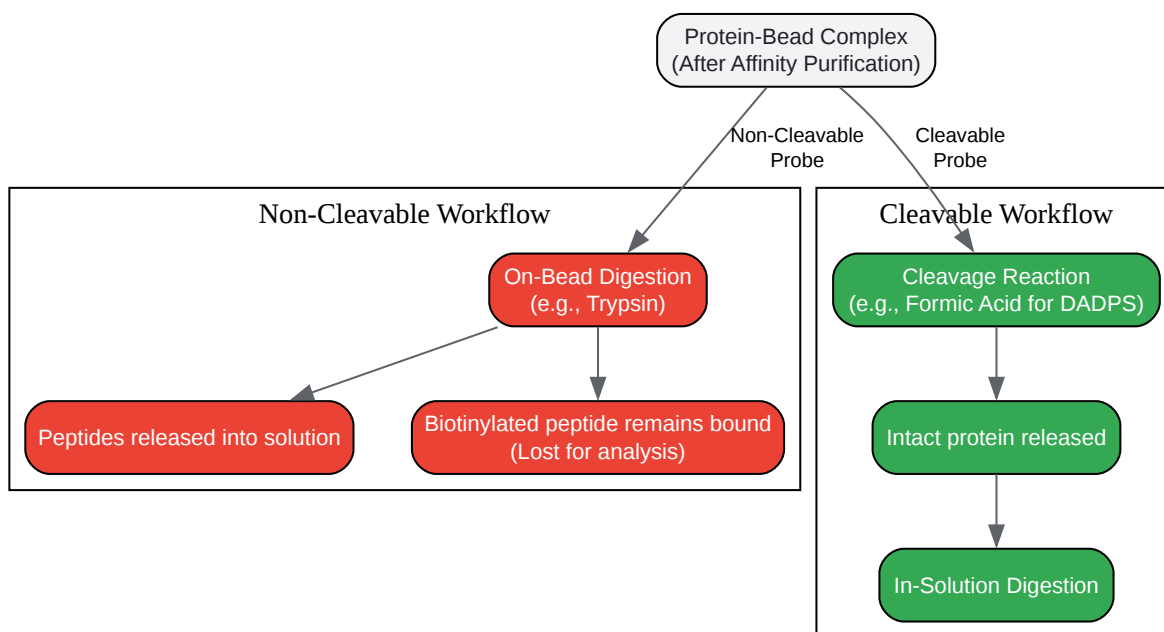
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Biotinamide-C3-PEG3-C-alkyne is a widely utilized biotinylation reagent in chemical biology and proteomics. Its structure combines three key functional components: a biotin moiety for high-affinity binding to streptavidin, a terminal alkyne group that serves as a reactive handle for click chemistry, and a hydrophilic polyethylene glycol (PEG3) spacer. This guide provides an objective comparison of **Biotinamide-C3-PEG3-C-alkyne** with alternative reagents, supported by experimental data, to assist researchers in selecting the optimal tool for their specific applications.

The primary application of this reagent is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This bioorthogonal reaction enables the efficient and specific covalent linkage of the biotin-alkyne probe to a biomolecule that has been metabolically, enzymatically, or chemically modified to contain an azide group.[1][2] The resulting stable triazole linkage allows for the robust detection or enrichment of the target biomolecules.[3]





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